Bis-propargyl-PEG5 (CAS 159428-42-9) is a homobifunctional, discrete polyethylene glycol (dPEG) crosslinker featuring a precise pentaethylene glycol core terminated with dual propargyl ether groups. With an exact molecular weight of 270.32 g/mol and a polydispersity index (PDI) of 1.0, it serves as a highly defined reagent for copper-catalyzed azide-alkyne cycloaddition (CuAAC). The molecule provides a hydrophilic, flexible spacer that extends approximately 18-20 Å, making it a critical building block for bioconjugation, PROTAC synthesis, and the fabrication of precisely crosslinked hydrogels. Unlike polymeric mixtures, this discrete compound ensures absolute batch-to-batch reproducibility, a fundamental requirement for pharmaceutical development and rigorous material science workflows .
Substituting Bis-propargyl-PEG5 with generic aliphatic bis-alkynes (e.g., 1,7-octadiyne) drastically reduces aqueous solubility, forcing the use of denaturing organic co-solvents (like DMSO or DMF) that can precipitate delicate proteins and compromise live-cell assays . Conversely, replacing it with polydisperse PEG bis-alkynes (e.g., PEG400 mixtures) introduces molecular weight heterogeneity, resulting in a Gaussian distribution of crosslinking distances. This polydispersity causes unpredictable hydrogel mesh sizes, variable pharmacokinetic profiles in therapeutic conjugates, and severe batch-to-batch inconsistencies that fail rigorous quality control standards in commercial procurement[1]. Furthermore, utilizing strain-promoted alternatives like DBCO-PEG5-DBCO introduces massive steric bulk and hydrophobicity, which can sterically hinder target binding and exponentially increase raw material costs .
Bis-propargyl-PEG5 leverages five ether oxygens to maintain high aqueous solubility, allowing click reactions to proceed in predominantly aqueous buffers. In contrast, aliphatic comparators like 1,7-octadiyne are highly hydrophobic and require significant volumes (>50% v/v) of organic co-solvents such as DMSO or DMF to remain in solution during bioconjugation .
| Evidence Dimension | Co-solvent requirement for >10 mM reaction concentration |
| Target Compound Data | <5% DMSO/DMF required (highly water-soluble) |
| Comparator Or Baseline | Aliphatic bis-alkynes (>50% DMSO/DMF required) |
| Quantified Difference | >10-fold reduction in organic solvent dependency |
| Conditions | CuAAC bioconjugation in physiological buffers (pH 7.4) |
Eliminating high concentrations of organic solvents prevents the denaturation of sensitive biomolecules and reduces hazardous waste in industrial scale-up.
As a discrete PEG (dPEG), Bis-propargyl-PEG5 possesses an exact mass of 270.1467 Da and a polydispersity index (PDI) of exactly 1.0. When buyers substitute this with a polydisperse PEG equivalent (e.g., PEG400 bis-alkyne), the resulting material contains a mixture of oligomers (typically PDI > 1.1), which creates a heterogeneous distribution of spacer lengths rather than a single, defined distance[1].
| Evidence Dimension | Polydispersity Index (PDI) and spacer length uniformity |
| Target Compound Data | PDI = 1.0 (100% uniform extended length of ~18-20 Å) |
| Comparator Or Baseline | Polydisperse PEG400 bis-alkyne (PDI > 1.1, mixed lengths) |
| Quantified Difference | Absolute elimination of molecular weight variance |
| Conditions | Analytical characterization (HPLC/MS) and structural crosslinking |
Absolute mass precision is mandatory for reproducible PROTAC ternary complex formation and batch-to-batch consistency in pharmaceutical manufacturing.
The linear, unhindered terminal propargyl groups of Bis-propargyl-PEG5 present a minimal steric footprint during conjugation. When compared to strain-promoted click crosslinkers like DBCO-PEG5-DBCO, the propargyl variant avoids the introduction of massive, highly lipophilic dibenzocyclooctyne moieties, which significantly increase the logP of the final conjugate and can drive non-specific protein binding or aggregation .
| Evidence Dimension | Linker terminal bulk and lipophilicity contribution |
| Target Compound Data | Low steric bulk, minimal logP shift (linear alkyne) |
| Comparator Or Baseline | DBCO-PEG5-DBCO (adds two bulky, hydrophobic cyclooctyne groups) |
| Quantified Difference | Substantial reduction in conjugate hydrophobicity and steric hindrance |
| Conditions | Bivalent ligand/PROTAC assembly and pharmacokinetic profiling |
Minimizing the linker's steric and hydrophobic footprint prevents interference with the active pharmaceutical ingredient's target binding affinity and solubility.
Because it provides an exact, monodisperse ~18-20 Å spacer, Bis-propargyl-PEG5 is procured for the step-wise synthesis of PROTACs via CuAAC. The defined length ensures reproducible ternary complex formation between the target protein and E3 ligase, avoiding the efficacy drop-offs associated with polydisperse linker mixtures .
In tissue engineering and 3D cell culture, this compound is utilized to crosslink azide-functionalized polymers (e.g., hyaluronic acid or synthetic backbones). Its PDI of 1.0 guarantees a highly uniform hydrogel mesh size, which is critical for consistent nutrient diffusion and reproducible cellular behavior across different manufacturing batches [1].
The high water solubility imparted by the PEG core allows buyers to perform homobifunctional protein crosslinking or stapling in physiological buffers. This eliminates the need for denaturing organic solvents required by aliphatic bis-alkynes, preserving the native conformation and activity of delicate biological targets .